4-Methoxycinnamic acid 4-Methoxycinnamic acid 4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. 4-Methoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Methoxycinnamic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-methoxycinnamic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 4-methoxycinnamic acid can be found in turmeric and wild celery. This makes 4-methoxycinnamic acid a potential biomarker for the consumption of these food products.
4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid.
Brand Name: Vulcanchem
CAS No.: 830-09-1
VCID: VC20785180
InChI: InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
SMILES: COC1=CC=C(C=C1)C=CC(=O)O
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

4-Methoxycinnamic acid

CAS No.: 830-09-1

Cat. No.: VC20785180

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxycinnamic acid - 830-09-1

Specification

Description 4-Methoxycinnamic acid, also known as para-methoxycinnamate or O-methyl-p-coumarate, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid. 4-Methoxycinnamic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 4-Methoxycinnamic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-methoxycinnamic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 4-methoxycinnamic acid can be found in turmeric and wild celery. This makes 4-methoxycinnamic acid a potential biomarker for the consumption of these food products.
4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It derives from a cinnamic acid.
CAS No. 830-09-1
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name (E)-3-(4-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Standard InChI Key AFDXODALSZRGIH-QPJJXVBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)O
SMILES COC1=CC=C(C=C1)C=CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)O
Melting Point 173-175°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator